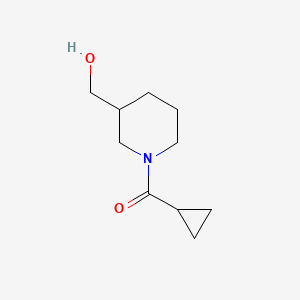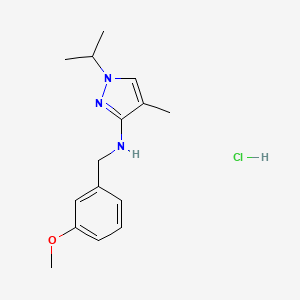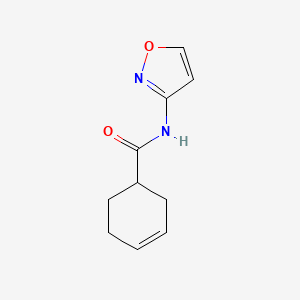![molecular formula C11H13N5O B12229819 (3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B12229819.png)
(3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol is a complex organic compound featuring a pyrrolidine ring substituted with a pyrazolyl-pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol typically involves multi-step organic reactions. One common approach is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using vitamin B1 as a catalyst . This method is advantageous due to its high yield (78-92%) and the use of a green catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, solvent recycling and waste minimization are crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazolyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms.
Medicine
Medically, this compound has potential applications in drug development. It may serve as a lead compound for designing new therapeutics targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its versatility makes it valuable for various applications, including electronics and photonics.
Mechanism of Action
The mechanism of action of (3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
GPR35 Agonist, Compound 10: A compound with similar structural features used in biological research.
Uniqueness
(3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol is unique due to its specific combination of a pyrrolidine ring with a pyrazolyl-pyrimidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H13N5O |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(3R)-1-(6-pyrazol-1-ylpyrimidin-4-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13N5O/c17-9-2-5-15(7-9)10-6-11(13-8-12-10)16-4-1-3-14-16/h1,3-4,6,8-9,17H,2,5,7H2/t9-/m1/s1 |
InChI Key |
MQFYIHVITMLNBA-SECBINFHSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC=NC(=C2)N3C=CC=N3 |
Canonical SMILES |
C1CN(CC1O)C2=NC=NC(=C2)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyclopropyl-1-methyl-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12229742.png)
![N-tert-butyl-3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide](/img/structure/B12229744.png)
![3-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12229749.png)
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B12229751.png)
![3-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12229758.png)


![(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B12229777.png)
![4-Methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B12229798.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12229802.png)

![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine](/img/structure/B12229824.png)
![8-[6-(Trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12229827.png)
![N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12229833.png)
